(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride (1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13340232
InChI: InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H
SMILES: C1CC1(CN)C2=CC=C(C=C2)Cl.Cl
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13340232

Molecular Formula: C10H13Cl2N

Molecular Weight: 218.12 g/mol

* For research use only. Not for human or veterinary use.

(1-(4-Chlorophenyl)cyclopropyl)methanamine hydrochloride -

Specification

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
IUPAC Name [1-(4-chlorophenyl)cyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H
Standard InChI Key IKWXZFQVNVITTM-UHFFFAOYSA-N
SMILES C1CC1(CN)C2=CC=C(C=C2)Cl.Cl
Canonical SMILES C1CC1(CN)C2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a cyclopropane ring directly bonded to a methanamine group, which is further substituted with a 4-chlorophenyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for further chemical modifications .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClN·HCl
Molecular Weight181.66 g/mol (free base)
Density1.2±0.1 g/cm³
Boiling Point266.5±23.0 °C (at 760 mmHg)
Flash Point136.2±10.7 °C
SolubilityLikely polar aprotic solvents

The para-chlorine atom contributes to increased lipophilicity compared to non-halogenated analogs, potentially influencing bioavailability .

Synthetic Methodologies

Key Synthetic Routes

Adapted from a patented synthesis of structurally related cyclopropyl ketones , the following pathway is proposed for (1-(4-chlorophenyl)cyclopropyl)methanamine hydrochloride:

  • Condensation Reaction:
    4-Chlorophenylacetonitrile reacts with cyclopropyl methyl ketone in the presence of a strong base (e.g., NaNH₂) and a phase transfer catalyst (e.g., tetrabutylammonium chloride) in xylene at 20–60°C . This step forms an intermediate nitrile derivative.

  • Reduction:
    The nitrile intermediate undergoes reduction with magnesium powder in methanol at 20–44°C, catalyzed by NaI or KI . This step converts the nitrile group to a primary amine.

  • Salt Formation:
    The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via high-vacuum distillation .

Optimization Strategies

  • Catalyst Selection: Tetrabutylammonium chloride improves reaction efficiency by facilitating phase transfer in heterogeneous systems .

  • Temperature Control: Lower temperatures (20–60°C) minimize side reactions such as tar formation .

  • Yield Enhancement: The reported method achieves >70% purity, though exact yields for the hydrochloride salt remain undisclosed .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR:

    • Cyclopropane protons: δ 0.5–1.5 ppm (multiplet, 4H).

    • Aromatic protons: δ 7.2–7.4 ppm (doublet, 2H; J = 8.5 Hz).

    • Amine protons: δ 2.8–3.2 ppm (broad, 2H) .

  • Mass Spectrometry:
    Molecular ion peak at m/z 181.66 (M⁺, free base), with fragmentation patterns indicative of cyclopropane ring cleavage .

Comparative Analysis with Structural Analogs

CompoundStructural VariationKey Differences
(4-Fluorophenyl)cyclopropylmethanamineFluorine substitutionHigher electronegativity, reduced logP
(4-Methylphenyl)cyclopropylmethanamineMethyl substitutionIncreased steric bulk, lower solubility
1-(3-Chlorophenyl)cyclopropylmethanamineMeta-chlorine positionAltered receptor binding affinity

The para-chloro configuration optimizes electronic effects for target engagement compared to meta-substituted analogs .

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